molecular formula C15H12IN3O2 B11792973 4-(3-(4-Iodophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

4-(3-(4-Iodophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Cat. No.: B11792973
M. Wt: 393.18 g/mol
InChI Key: QKEVOBVTBTZXNC-UHFFFAOYSA-N
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Description

4-(3-(4-Iodophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is an organic compound that features a triazole ring substituted with an iodophenyl group and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Iodophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through a halogenation reaction, where a phenyl ring is iodinated using iodine and an oxidizing agent.

    Attachment of the Methoxyphenol Group: The final step involves the coupling of the triazole-iodophenyl intermediate with a methoxyphenol derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Iodophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

4-(3-(4-Iodophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(3-(4-Iodophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets. The triazole ring can act as a ligand for metal ions, while the iodophenyl group can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxyphenol group can also contribute to the compound’s antioxidant properties by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: An aromatic compound with similar iodophenyl functionality but lacking the triazole and methoxyphenol groups.

    1H-1,2,4-Triazole: A simple triazole compound without the iodophenyl and methoxyphenol substitutions.

    2-Methoxyphenol (Guaiacol): A phenolic compound with a methoxy group but lacking the triazole and iodophenyl functionalities.

Uniqueness

4-(3-(4-Iodophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to the combination of its triazole ring, iodophenyl group, and methoxyphenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 4-(3-(4-Iodophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a derivative of the 1,2,4-triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H12FIN4O
  • CAS Number : 1707585-73-6

This compound features a triazole ring that is known for its role in various biological interactions, particularly in the inhibition of enzymes and modulation of cellular pathways.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promise in inhibiting the growth of cancer cells through various mechanisms:

  • Cell Cycle Arrest : Research has demonstrated that triazole derivatives can induce cell cycle arrest in cancer cells. For example, a study on a related triazole compound reported selective cytotoxicity against human melanoma cells (VMM917), leading to S-phase arrest and decreased melanin production .
  • Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer progression. The most potent derivatives exhibited IC50 values significantly lower than conventional treatments .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. They have been shown to possess activity against various pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory and Analgesic Effects

Some studies have highlighted the anti-inflammatory potential of triazole compounds. The ability to modulate inflammatory pathways can provide therapeutic benefits in conditions characterized by excessive inflammation.

In Vitro Studies

A variety of in vitro studies have evaluated the biological activity of triazole derivatives:

StudyCompoundBiological ActivityIC50 Value
5lSTS Inhibition36.78 nM
B9Cytotoxicity in VMM917 cells4.9-fold selectivity over normal cells

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Molecular Interactions : Triazoles can interact with various biological targets, including enzymes and receptors. This interaction often leads to conformational changes that inhibit their function.
  • Signal Transduction Pathways : Some studies suggest that these compounds may interfere with key signaling pathways involved in cell proliferation and survival.

Properties

Molecular Formula

C15H12IN3O2

Molecular Weight

393.18 g/mol

IUPAC Name

4-[5-(4-iodophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol

InChI

InChI=1S/C15H12IN3O2/c1-21-13-8-10(4-7-12(13)20)15-17-14(18-19-15)9-2-5-11(16)6-3-9/h2-8,20H,1H3,(H,17,18,19)

InChI Key

QKEVOBVTBTZXNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)I)O

Origin of Product

United States

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